molecular formula C9H16N2Na3O17P3 B12430369 Uridine 5'-triphosphate dihydrate trisodium salt

Uridine 5'-triphosphate dihydrate trisodium salt

Cat. No.: B12430369
M. Wt: 586.12 g/mol
InChI Key: KIYVKLDQLQZXKH-UHFFFAOYSA-K
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is trisodium;(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate dihydrate , reflecting its stereochemistry and functional groups. Its molecular formula is C₉H₁₂N₂Na₃O₁₅P₃·2H₂O , with a molecular weight of 586.12 g/mol in the hydrated form. The anhydrous counterpart lacks the two water molecules, reducing its molecular weight to 550.09 g/mol .

Table 1: Comparative Molecular Properties

Property Hydrated Form (Dihydrate) Anhydrous Form
Molecular Formula C₉H₁₂N₂Na₃O₁₅P₃·2H₂O C₉H₁₂N₂Na₃O₁₅P₃
Molecular Weight (g/mol) 586.12 550.09
CAS Registry Number 116295-90-0 19817-92-6

The sodium ions neutralize the triphosphate group’s negative charges, stabilizing the molecule in aqueous environments.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies reveal a β-D-ribofuranose ring in the C2'-endo conformation, with the uracil base adopting the anti orientation relative to the sugar. The triphosphate chain extends from the 5'-hydroxyl group, forming a bent configuration that minimizes electrostatic repulsion between phosphate groups.

The sodium ions coordinate with oxygen atoms from the phosphate groups and water molecules, creating a hexagonal bipyramidal geometry. Key bond distances include:

  • P–O bonds : 1.52–1.58 Å (phosphate backbone)
  • Na–O bonds : 2.35–2.42 Å (sodium coordination)

SMILES Notation :

[Na+].[Na+].[Na+].O[C@H]1[C@@H](O)[C@@H](O[C@@H]1COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)O.O.O

This notation highlights the stereochemistry at C2', C3', and C5', critical for enzymatic recognition.

Hydration State Analysis and Water Coordination Geometry

The dihydrate form contains two water molecules per UTP unit, confirmed by thermogravimetric analysis (TGA) showing a 6.2% mass loss at 110°C, consistent with the release of two H₂O molecules. These waters occupy specific crystallographic sites:

  • Inner-sphere water : Directly coordinates to a sodium ion, forming a Na–O(H₂O) bond of 2.38 Å.
  • Outer-sphere water : Hydrogen-bonds to phosphate oxygens (O···O distance: 2.75 Å).

Table 2: Hydration-Dependent Properties

Property Dihydrate Form Anhydrous Form
Water Content (% w/w) 6.2 0
Solubility in H₂O (mg/mL) 75 68
Hygroscopicity Moderate High

The hydrated form exhibits greater thermodynamic stability in ambient conditions due to water-mediated lattice interactions.

Comparative Structural Features with Anhydrous UTP Forms

The anhydrous form (C₉H₁₂N₂Na₃O₁₅P₃) lacks coordinated water, resulting in a 7.8% reduction in molar volume compared to the dihydrate. Key differences include:

  • Phosphate Group Geometry : Anhydrous UTP adopts a more linear triphosphate conformation (O–P–O angles: 109.5° vs. 107.2° in the dihydrate), increasing intramolecular strain.
  • Sodium Coordination : In the anhydrous form, sodium ions bind exclusively to phosphate oxygens, whereas in the dihydrate, one sodium ion interacts with a water molecule.
  • Thermal Stability : The dihydrate decomposes at 140°C , while the anhydrous form degrades at 113°C due to the absence of stabilizing water.

Figure 1: Structural Overlay of Hydrated vs. Anhydrous UTP (Note: Visualization would show tighter phosphate packing in the dihydrate due to water-mediated Na⁺ coordination.)

Properties

IUPAC Name

trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYVKLDQLQZXKH-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2Na3O17P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Phosphorylation from Uridine

This method involves sequential phosphorylation of uridine using phosphorus oxychloride (POCl₃) and inorganic phosphates:

  • Monophosphorylation : Uridine reacts with POCl₃ in trimethyl phosphate at 0–4°C to form uridine 5'-monophosphate (UMP).
  • Diphosphorylation : UMP is treated with morpholidate reagents (e.g., AMP-morpholidate) in dimethylformamide (DMF) to yield uridine 5'-diphosphate (UDP).
  • Triphosphorylation : UDP reacts with carbonyldiimidazole (CDI)-activated phosphate, followed by sodium pyrophosphate, to produce UTP.

Key Data :

Step Reagents Temperature Yield Purity Source
1 POCl₃, trimethyl phosphate 0–4°C 75% 85%
2 AMP-morpholidate, DMF 25°C 68% 90%
3 CDI, sodium pyrophosphate 37°C 60% 92%

Carbonyldiimidazole (CDI) Method

Uridine is directly converted to UTP using CDI and tri-n-butylammonium pyrophosphate:

  • Reaction : Uridine + CDI → Uridine imidazolide → UTP after pyrophosphate addition.
  • Conditions : Acetonitrile solvent, 25°C, 24-hour reaction time.
  • Yield : 70–75% after ion-exchange chromatography.

Enzymatic Synthesis

From Uridine Monophosphate (UMP)

Adenylate kinase (AdK) and pyruvate kinase (PK) cascade phosphorylate UMP to UTP using ATP regeneration:

  • ATP Regeneration : Phosphoenolpyruvate (PEP) or 3-phosphoglyceric acid (3-PGA) serves as a phosphoryl donor.
  • Reaction Scheme :
    • UMP → UDP (via AdK)
    • UDP → UTP (via PK)

Optimized Conditions :

  • Enzymes : AdK (10,000 U), PK (5,000 U), phosphoglycerate mutase (5,000 U).
  • Yield : 48 mM UTP (27.2 g/L) in 24 hours.
  • Cost Efficiency : ATP consumption reduced 240-fold via in-situ regeneration.

From Cytidine Triphosphate (CTP) via Deamination

CTP is chemically deaminated using sodium nitrite (NaNO₂) in acetic acid:

  • Reaction : CTP + NaNO₂ → UTP + NH₃.
  • Conditions : 4°C, pH 4.5, 12-hour reaction.
  • Yield : 85–90% with <5% UDP/UMP byproducts.

Cell-Free Multi-Enzyme Systems

Recombinant enzymes enable one-pot UTP synthesis from low-cost substrates (uridine, galactose, polyphosphate):

  • Key Enzymes : Uridine kinase (UDK), nucleoside monophosphate kinase (UMPK), polyphosphate kinase (PPK3).
  • Process :
    • Uridine → UMP → UDP → UTP
    • ATP regenerated via PPK3 and polyphosphate.

Performance Metrics :

Substrate Scale Time Yield Enzyme Load
Uridine 1 L 23 h 71% 0.05 g/g product
Galactose 200 μL 24 h 91% 0.02 g/g product

Purification and Crystallization Techniques

  • Ethanol Precipitation : Crude UTP is precipitated with 1:1 ethanol/water, achieving ~90% purity.
  • Ion-Exchange Chromatography : DEAE-cellulose or porous graphitic carbon removes inorganic phosphates and nucleotides.
  • Crystallization : UTP-Na₃·2H₂O crystallizes from aqueous ethanol at 4°C, yielding >95% purity.

Purification Data :

Method Purity Recovery Cost (€/g)
Ethanol precipitation 90% 85% 0.15
Ion-exchange 98% 70% 0.45
Crystallization 99% 60% 0.60

Comparative Analysis of Methods

Method Advantages Limitations Industrial Viability
Chemical High purity, no enzymes Toxic reagents, low yields Moderate
Enzymatic Scalable, green chemistry Enzyme cost, optimization required High
Cell-free ATP-efficient, one-pot Technical complexity Emerging

Chemical Reactions Analysis

Enzymatic Incorporation into RNA

UTP serves as a substrate for RNA polymerases during RNA biosynthesis. The reaction involves the formation of phosphodiester bonds, releasing pyrophosphate (PPi):
UTP+RNAnRNA Polymerase Mg2+RNAn+1+PPi\text{UTP}+\text{RNA}_n\xrightarrow{\text{RNA Polymerase Mg}^{2+}}\text{RNA}_{n+1}+\text{PPi}

Key Conditions :

  • Optimal activity at 37°C and neutral pH.

  • Requires Mg²⁺ as a cofactor .

EnzymeReaction RoleApplicationReference
RNA PolymeraseIncorporates UTP into RNA strandsmRNA synthesis for vaccines and therapeutics

Hydrolysis Reactions

UTP undergoes hydrolysis to form uridine diphosphate (UDP) or uridine monophosphate (UMP). The reaction rate depends on pH and temperature:
UTP+H2OUDP+Pi\text{UTP}+\text{H}_2\text{O}\rightarrow \text{UDP}+\text{Pi}

UDP+H2OUMP+Pi\text{UDP}+\text{H}_2\text{O}\rightarrow \text{UMP}+\text{Pi}

Stability Notes :

  • Stable in aqueous solutions at 4°C but degrades under prolonged exposure to high temperatures or extreme pH .

  • Hydrolysis is accelerated by phosphatases and nucleotidases .

Receptor-Mediated Signaling

UTP activates purinergic P2Y receptors, particularly P2Y₂, triggering intracellular signaling cascades:
UTP+P2Y2G protein activationIP3 mediated Ca2+ release\text{UTP}+\text{P2Y}_2\rightarrow \text{G protein activation}\rightarrow \text{IP}_3\text{ mediated Ca}^{2+}\text{ release}

Observed Effects :

  • Vasodilation : UTP induces relaxation in diabetic skeletal muscle vasculature .

  • Ion Transport : Enhances Cl⁻ secretion in rat epithelial cells via P2Y₂ receptor activation .

ReceptorTissue/Cell TypeBiological OutcomeReference
P2Y₂Rat basolateral membranesIon transport regulation
P2Y₂Human diabetic muscle cellsVasodilation

Phosphorylation and Energy Transfer

UTP participates in phosphorylation reactions, serving as a phosphate donor in metabolic pathways:
UDP+ATPNucleoside Diphosphate KinaseUTP+ADP\text{UDP}+\text{ATP}\xrightarrow{\text{Nucleoside Diphosphate Kinase}}\text{UTP}+\text{ADP}

Applications :

  • Regenerates UTP for glycosylation reactions in carbohydrate metabolism .

  • Maintains nucleotide pools in cell culture systems .

Stability and Degradation Under Stress Conditions

Thermal Degradation :

  • Decomposes above 60°C, forming uridine and inorganic phosphates .

Photodegradation :

  • Exposure to UV light accelerates decomposition, necessitating storage in opaque containers .

ConditionDegradation ProductsImplications
High temperatureUridine, PiLoss of bioactivity
Acidic pH (≤3)UMP, UDPReduced efficacy in assays

Scientific Research Applications

Uridine 5'-triphosphate trisodium salt dihydrate is a nucleotide that plays a vital role in various biological processes, making it useful in scientific research across several disciplines . It is a trisodium salt form of uridine-5'-triphosphate dihydrate .

Scientific Research Applications

Uridine 5'-triphosphate trisodium salt dihydrate is widely utilized in scientific research, including:

  • Biochemical Research It acts as a substrate in enzymatic reactions, particularly those involved in nucleotide metabolism and signaling pathways . UTP solution can increase intracellular Ca2+ levels .
  • Cell Culture It is used to enhance cell proliferation and differentiation in cell culture systems, beneficial for studying cellular responses and drug effects . Uridine triphosphate trisodium salt enhances cell migration and wound repair .
  • Pharmaceutical Development Its function in RNA synthesis and cellular energy transfer makes it a key component in developing antiviral and anticancer therapies .
  • Diagnostics It is used in diagnostic assays to measure enzyme activity related to nucleotide metabolism, which helps identify metabolic disorders .
  • Gene Therapy It is being explored as a potential therapeutic agent in gene therapy because it can help deliver genetic material into cells .
  • P2Y Receptor Agonist Uridine-5'-triphosphoric acid trisodium salt is a polyphosphate analog of uridine, and it can be used in the preparation of potent and selective agonists at the G-protein-coupled P2Y receptors .
  • Study of Cell Migration Uridine triphosphate trisodium salt induces Schwannoma cell migration through the activation of P2Y2 receptors and the increase of extracellular MMP-2 activation and expression .

Mechanism of Action

Uridine 5’-triphosphate dihydrate trisodium salt exerts its effects through its interaction with purinergic P2Y receptors. These receptors are G-protein-coupled receptors that mediate various cellular responses. The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological effects such as vasodilation and increased intracellular calcium levels .

Comparison with Similar Compounds

Structural Features

Compound Core Structure Phosphate Groups Counterions/Hydration Key Functional Groups
UTP trisodium dihydrate Uridine + 3 phosphates 3 3 Na⁺, 2 H₂O Uracil, ribose, triphosphate
ATP disodium hydrate Adenosine + 3 phosphates 3 2 Na⁺, H₂O Adenine, ribose, triphosphate
CTP disodium dihydrate Cytidine + 3 phosphates 3 2 Na⁺, 2 H₂O Cytosine, ribose, triphosphate
UDP disodium hydrate Uridine + 2 phosphates 2 2 Na⁺, H₂O Uracil, ribose, diphosphate

Key Differences :

  • Nucleobase : UTP (uracil) vs. ATP (adenine) or CTP (cytosine) .
  • Counterions : UTP trisodium vs. ATP/CTP disodium salts .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Storage Conditions
UTP trisodium dihydrate 586.12 50 mg/mL (clear solution) -20°C, dry
ATP disodium hydrate 605.19 (disodium trihydrate) ~100 mg/mL -20°C, anhydrous
CTP disodium dihydrate 543.14 Comparable to UTP -20°C, hygroscopic
UDP disodium hydrate 448.18 Sparingly soluble 4°C, desiccated

Notes:

  • Sodium salts enhance solubility; UTP’s trisodium form ensures stability in aqueous solutions .
  • Hygroscopicity varies: CTP and UDP require strict moisture control .

Functional Contrasts :

  • UTP vs. ATP : UTP activates P2Y receptors in airway epithelia, while ATP primarily modulates energy-dependent pathways .
  • UTP vs. UDP : UTP’s third phosphate enables higher-energy transfer, making it critical for RNA elongation, unlike UDP’s role in carbohydrate metabolism .

Biological Activity

Uridine 5'-triphosphate (UTP) dihydrate trisodium salt is a nucleotide that plays a crucial role in various biological processes. It serves as an energy source in RNA synthesis and is involved in cell signaling pathways. This article delves into its biological activities, applications, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂Na₃O₁₅P₃
  • Molecular Weight : 550.09 g/mol
  • CAS Number : 19817-92-6
  • Appearance : White to off-white powder
  • Solubility : Soluble in water (50 mg/mL) .

Biological Functions

  • RNA Synthesis : UTP is a critical substrate for the synthesis of RNA, acting as a precursor in the enzymatic processes that build ribonucleic acid chains.
  • Cell Signaling : UTP functions as a signaling molecule through its interaction with purinergic receptors, particularly P2Y receptors. This interaction can influence various physiological responses, including vasodilation and neurotransmission .
  • Vasodilatory Effects : Studies have shown that UTP acts as a potent vasodilator, particularly in skeletal muscle cells under diabetic conditions. This effect is mediated through its action on P2Y2 receptors, which regulate ion transport and vascular smooth muscle contraction .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
RNA BiosynthesisServes as an energy-rich precursor for RNA synthesis
VasodilationInduces vasodilatory effects in skeletal muscle cells
Ion Transport RegulationActivates ion transport functions through P2Y2 receptors
Neurotransmission ModulationInfluences neurotransmitter release and neuronal excitability

Case Studies

  • Vasodilatory Effects in Diabetic Patients :
    A study explored the effects of UTP on skeletal muscle cells from diabetic patients, demonstrating significant vasodilation and improved blood flow. The activation of P2Y receptors was identified as the primary mechanism behind these effects, suggesting potential therapeutic applications for managing diabetic complications .
  • Neurotransmitter Release :
    Research has shown that UTP can modulate neurotransmitter release in neuronal tissues, enhancing synaptic transmission and influencing pain pathways. This effect was particularly noted in studies examining the role of purinergic signaling in pain modulation and neuroinflammation .

Q & A

Q. What are the optimal storage conditions and solubility parameters for Uridine 5'-triphosphate dihydrate trisodium salt (UTP) in laboratory settings?

UTP should be stored at −20°C in a dry, airtight container to prevent hydrolysis and degradation. For experimental use, it is soluble in water at 50 mg/mL , yielding a clear to slightly hazy solution. Avoid repeated freeze-thaw cycles to maintain stability. Stock solutions in DMSO (e.g., 10 mM) are also viable for specific assays but require verification of activity post-reconstitution .

Q. How is UTP typically prepared for cell-based assays, and what quality controls are recommended?

Dissolve UTP in sterile, nuclease-free water or buffered solutions (e.g., Tris-HCl, pH 7.4) to a working concentration (e.g., 1–10 mM). Centrifuge the solution at 10,000 × g for 5 minutes to remove particulates. Validate purity using HPLC (e.g., ion-pair chromatography) or mass spectrometry to confirm the absence of degradation products like UDP or UMP .

Q. What is the biochemical role of UTP in receptor signaling, and which pathways are commonly studied?

UTP acts as a P2Y receptor agonist , primarily targeting P2Y2 and P2Y4 subtypes. It is used to study purinergic signaling in models such as ion transport in epithelial cells (e.g., rat basolateral membranes) or vasodilation in diabetic skeletal muscle. Always include controls with ATP or non-hydrolyzable analogs (e.g., ATPγS) to distinguish receptor-specific effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on UTP’s effects in ion transport studies?

Discrepancies may arise from receptor subtype heterogeneity, tissue-specific expression, or enzymatic degradation of UTP. To address this:

  • Use selective inhibitors (e.g., suramin for P2Y receptors) or siRNA knockdowns.
  • Measure extracellular UTP degradation via enzyme-coupled assays (e.g., luciferase-based ATP detection).
  • Compare results with structurally stable analogs like UTPγS to confirm receptor-mediated responses .

Q. What methodologies are recommended for assessing UTP stability in physiological buffers?

UTP is prone to hydrolysis in aqueous solutions. To evaluate stability:

  • Incubate UTP in buffers (e.g., PBS, pH 7.4) at 37°C and sample at intervals (0, 1, 3, 6 hours).
  • Analyze degradation using anion-exchange chromatography or 31P-NMR to quantify phosphate release.
  • Add stabilizers like MgCl2 (1–5 mM) to chelate free ions and reduce hydrolysis rates .

Q. How can UTP be utilized in studying pancreatic β-cell function, and what experimental pitfalls should be avoided?

UTP modulates pancreatic ion channels and secretion pathways. For β-cell studies:

  • Use calcium imaging (e.g., Fura-2 AM) to track UTP-induced Ca²⁺ oscillations.
  • Avoid contamination with endotoxins in cell culture media, which may nonspecifically activate purinergic receptors.
  • Normalize data to glucose-stimulated insulin secretion controls to isolate UTP-specific effects .

Q. What techniques are available to differentiate UTP’s direct receptor activation from secondary metabolite effects?

  • Employ receptor knockout models (e.g., P2Y2⁻/⁻ mice) to isolate signaling pathways.
  • Use HPLC-MS/MS to quantify extracellular UTP metabolites (e.g., UDP, uridine) and correlate with observed effects.
  • Combine UTP with ectonucleotidase inhibitors (e.g., ARL67156) to prolong its activity .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in UTP preparations?

  • Request certificates of analysis from suppliers for purity (>96%) and endotoxin levels.
  • Perform in-house validation using UV spectrophotometry (λmax = 262 nm for uridine derivatives) and adjust molar extinction coefficients for accurate concentration calculations .

Q. What statistical approaches are appropriate for UTP dose-response studies?

  • Fit data to sigmoidal dose-response curves (e.g., Hill equation) using software like GraphPad Prism.
  • Report EC50 values with 95% confidence intervals and compare across replicates using two-way ANOVA with Tukey’s post-hoc test .

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